molecular formula C10H16N2O2 B13214960 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol

Cat. No.: B13214960
M. Wt: 196.25 g/mol
InChI Key: NLEWTKZZOLXUFT-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is an organic compound that features a cyclopentanol ring substituted with an ethyl-pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with a cyclopentanone derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reaction of 1-ethyl-1H-pyrazole-4-amine with cyclopentanone: This step is typically performed in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a cyclopentanol derivative with a modified pyrazole group.

    Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Altering cellular processes: Affecting cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with an ethanone group instead of a cyclopentanol ring.

    2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Contains a pyrazole ring but with a benzimidazole moiety.

Uniqueness

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is unique due to its combination of a cyclopentanol ring and an ethyl-pyrazole group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-ol

InChI

InChI=1S/C10H16N2O2/c1-2-12-7-8(6-11-12)14-10-5-3-4-9(10)13/h6-7,9-10,13H,2-5H2,1H3

InChI Key

NLEWTKZZOLXUFT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2O

Origin of Product

United States

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